molecular formula C21H15F3N4O2S B2926566 N1-(2-cyanophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 896366-57-7

N1-(2-cyanophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No.: B2926566
CAS No.: 896366-57-7
M. Wt: 444.43
InChI Key: CHCKMCQMVVJIJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-cyanophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H15F3N4O2S and its molecular weight is 444.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound N1-(2-cyanophenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide, although not directly mentioned, falls into a broader category of chemical compounds that have been studied for their interaction with cytochrome P450 (CYP) isoforms in human liver microsomes. This class of compounds plays a crucial role in the metabolism of a wide range of drugs. Selective inhibitors are essential for understanding the contribution of various CYP isoforms to drug metabolism and predicting potential drug-drug interactions. Research in this area has identified the most selective inhibitors for major human hepatic CYP isoforms, underscoring the importance of such compounds in medicinal chemistry and pharmacokinetics (Khojasteh et al., 2011).

Biological Activity of Heterocyclic Systems

The molecule is part of a family of compounds with a heterocyclic core, which has been recognized for its diverse pharmacological potential. Specifically, heterocyclic systems based on thiadiazole and oxadiazole rings, which share some structural similarities with this compound, have been identified as critical for expressing pharmacological activity. These compounds have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of thiadiazole or oxadiazole cores with various heterocycles can lead to a synergistic effect, enhancing their biological efficacy. This highlights the importance of such scaffolds in the development of new drug-like molecules with potential applications in medicine (Lelyukh, 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound is a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S/c22-21(23,24)15-7-5-13(6-8-15)20-27-16(12-31-20)9-10-26-18(29)19(30)28-17-4-2-1-3-14(17)11-25/h1-8,12H,9-10H2,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCKMCQMVVJIJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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